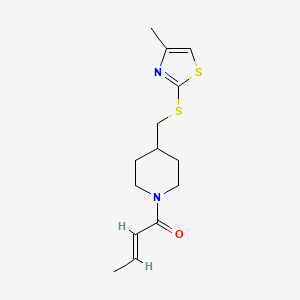![molecular formula C16H14N4O3S B2687293 1-(3,4-Dihydroxyphenyl)-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylethanone CAS No. 634169-12-3](/img/structure/B2687293.png)
1-(3,4-Dihydroxyphenyl)-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-Dihydroxyphenyl)-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylethanone, also known as DMTS, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Biological Activity
- Synthesis Methods : A study by Farzaliyev et al. (2020) discussed the synthesis of sulfur- and nitrogen-containing thiourea and acetophenone derivatives, showcasing the development of new compounds with significant physiological properties, such as 1-(6-Methyl-3-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone, which exhibits antioxidant effects and membrane stabilization properties (Farzaliyev et al., 2020).
Antimicrobial and Anticancer Applications
- Anti-Helicobacter Pylori Agents : Carcanague et al. (2002) described novel structures derived from benzimidazole sulfonates as potent anti-Helicobacter pylori agents, demonstrating low minimal inhibition concentration values and resistance development rates, suggesting potential for antimicrobial applications (Carcanague et al., 2002).
- Antituberculosis and Cytotoxicity : A study by Chitra et al. (2011) synthesized 3-heteroarylthioquinoline derivatives, showing significant in vitro activity against Mycobacterium tuberculosis, highlighting the potential for developing antituberculosis drugs (Chitra et al., 2011).
Material Science and Chemistry
- Metal–Organic Systems : Research by Dai et al. (2009) involved the construction of copper metal–organic systems based on new flexible carboxylate ligands, showing potential in material science and coordination chemistry (Dai et al., 2009).
Photodecomposition and Environmental Applications
- Photodecomposition Studies : Alawode et al. (2011) studied the photochemistry of tetrazole-thiones, which are related to the compound of interest, revealing clean photodecomposition processes that could be useful in industrial and environmental applications (Alawode et al., 2011).
properties
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-10-2-5-12(6-3-10)20-16(17-18-19-20)24-9-15(23)11-4-7-13(21)14(22)8-11/h2-8,21-22H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIWFFDPSPYDKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)C3=CC(=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-3-[3-(4-phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2687212.png)

![N-(3,5-dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2687217.png)
![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2,3-dimethoxybenzoate](/img/structure/B2687218.png)
![2-(2-Ethoxyethoxy)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine](/img/structure/B2687220.png)
![5-[4-(4-fluorophenyl)piperazino]-1-methyl-1H-1,2,4-triazol-3-amine](/img/structure/B2687221.png)
![2-(9-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetic acid](/img/structure/B2687222.png)
![6-acetyl-2-(propanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2687223.png)
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B2687224.png)


![2-(Methylthio)-7-(4-phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2687230.png)
![2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2687231.png)
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(1-methoxypropan-2-yl)-2-oxoacetamide](/img/structure/B2687232.png)